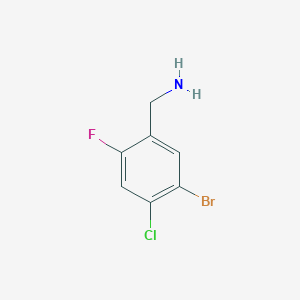
2-Amino-4-bromo-5-(trifluoromethyl)phenol
Descripción general
Descripción
2-Amino-4-bromo-5-(trifluoromethyl)phenol, commonly referred to as ABTP, is an organic compound with a wide range of uses in scientific research. It is a white, crystalline solid with a molecular weight of 299.03 g/mol and a melting point of 135-137°C. ABTP has been found to be an effective reagent for a variety of applications, including the synthesis of organic compounds, the study of enzyme inhibition, and the detection of target molecules.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
The compound is used in the synthesis of pharmaceuticals such as pexidartinib, which involves complex reactions like Tsuji–Trost reaction and Heck coupling .
Polymer and Monomer Synthesis
It serves as a precursor in the synthesis of polymers and monomers, particularly in creating diaryl ethers .
Protein Tyrosine Phosphatase 1B Inhibitors
It acts as a reactant for synthesizing N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives, which are potential inhibitors of protein tyrosine phosphatase 1B, an enzyme linked to diabetes and obesity .
Agrochemical and Pharmaceutical Ingredients
The trifluoromethyl group in the compound is a key structural motif in active ingredients for agrochemicals and pharmaceuticals .
Chemical Shift Sensitivity in NMR
The compound’s derivatives are evaluated for their chemical shift sensitivity in fluorine (19F) NMR, which is crucial for elucidating distinct protein conformers or states .
Life Science Applications
In life sciences, trifluoromethyl groups are used to modify pharmacokinetic properties like pKa values, facilitate cell membrane penetration, and increase metabolic stability of compounds .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
It’s known that similar compounds participate in reactions such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that similar compounds are involved in the suzuki–miyaura coupling reaction , which is a key process in organic synthesis. This suggests that the compound may influence pathways related to carbon-carbon bond formation.
Result of Action
Similar compounds have been reported to exhibit diverse biological activities , suggesting that this compound may also have a broad range of effects at the molecular and cellular levels.
Action Environment
The action of 2-Amino-4-bromo-5-(trifluoromethyl)phenol can be influenced by various environmental factors. For instance, similar compounds are recommended to be stored in a cool place, in an inert atmosphere . This suggests that factors such as temperature and atmospheric conditions could potentially affect the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
2-amino-4-bromo-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKCTLMWDUGPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-5-(trifluoromethyl)phenol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)

![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)


![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)



![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)


